molecular formula C9H15N B14707477 1-(2-Methylbutyl)-1H-pyrrole CAS No. 13678-55-2

1-(2-Methylbutyl)-1H-pyrrole

Cat. No.: B14707477
CAS No.: 13678-55-2
M. Wt: 137.22 g/mol
InChI Key: WRPDLXFMIRJRFM-UHFFFAOYSA-N
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Description

1-(2-Methylbutyl)-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom The specific structure of this compound includes a 2-methylbutyl group attached to the nitrogen atom of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbutyl)-1H-pyrrole typically involves the reaction of pyrrole with 2-methylbutyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrole acts as a nucleophile and displaces the halide group from the 2-methylbutyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole and enhance its nucleophilicity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbutyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-methylbutyl-substituted pyrrolidines.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles like halogens or nitro groups, leading to halogenated or nitro-substituted pyrroles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids as catalysts.

Major Products:

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: 2-Methylbutyl-substituted pyrrolidines.

    Substitution: Halogenated or nitro-substituted pyrroles.

Scientific Research Applications

1-(2-Methylbutyl)-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(2-Methylbutyl)-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methylbutyl)-1H-pyrrole can be compared with other similar compounds such as:

    2-Methyl-1-butanol: A related compound with a similar 2-methylbutyl group but lacking the pyrrole ring. It is used as a solvent and in the synthesis of esters.

    Pyrrole: The parent compound of this compound, which serves as a fundamental building block in organic chemistry.

    2-Methyl-1-butene: An unsaturated hydrocarbon with a similar carbon skeleton but different functional groups and reactivity.

Properties

CAS No.

13678-55-2

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-(2-methylbutyl)pyrrole

InChI

InChI=1S/C9H15N/c1-3-9(2)8-10-6-4-5-7-10/h4-7,9H,3,8H2,1-2H3

InChI Key

WRPDLXFMIRJRFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=CC=C1

Origin of Product

United States

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